

# 3-Ethyl-2-methyloctane structural formula and isomers

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## Compound of Interest

Compound Name: 3-Ethyl-2-methyloctane

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An In-depth Technical Guide on **3-Ethyl-2-methyloctane**: Structure, Isomerism, and Characterization

This technical guide provides a comprehensive overview of **3-ethyl-2-methyloctane**, a branched alkane with the molecular formula  $C_{11}H_{24}$ .<sup>[1]</sup> It is intended for researchers, scientists, and professionals in drug development who require detailed information on the structure, isomerism, physicochemical properties, and analytical characterization of this and related compounds. Alkanes like undecane and its isomers are generally of low biological reactivity but are significant as solvents, components of complex hydrocarbon mixtures, and reference standards in analytical chemistry.<sup>[2][3]</sup>

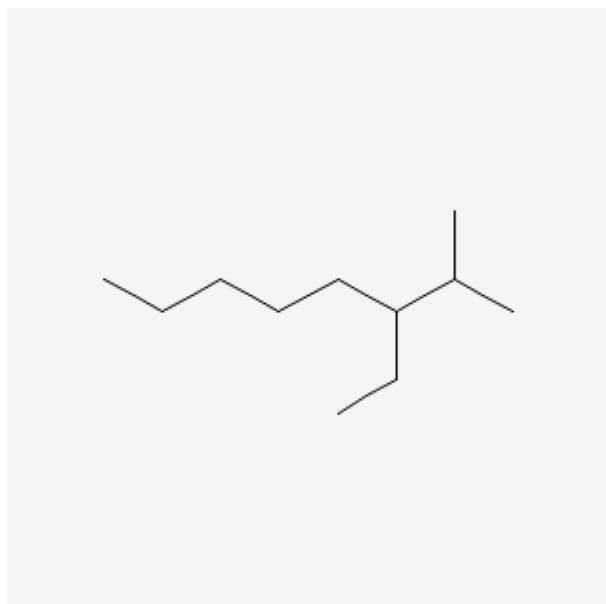
## Molecular Structure and Isomerism

**3-Ethyl-2-methyloctane** is a saturated hydrocarbon belonging to the undecane family, which has a total of 159 structural isomers.<sup>[2][3][4]</sup> The structure of **3-ethyl-2-methyloctane** features an eight-carbon (octane) backbone with a methyl group at the second carbon and an ethyl group at the third carbon.

Structural Formula:

The condensed structural formula is:  $CH_3CH(CH_3)CH(CH_2CH_3)(CH_2)_4CH_3$  The canonical SMILES representation is: CCCCC(CC)C(C)C<sup>[1][5]</sup>

Image: 2D Structure of **3-Ethyl-2-methyloctane**



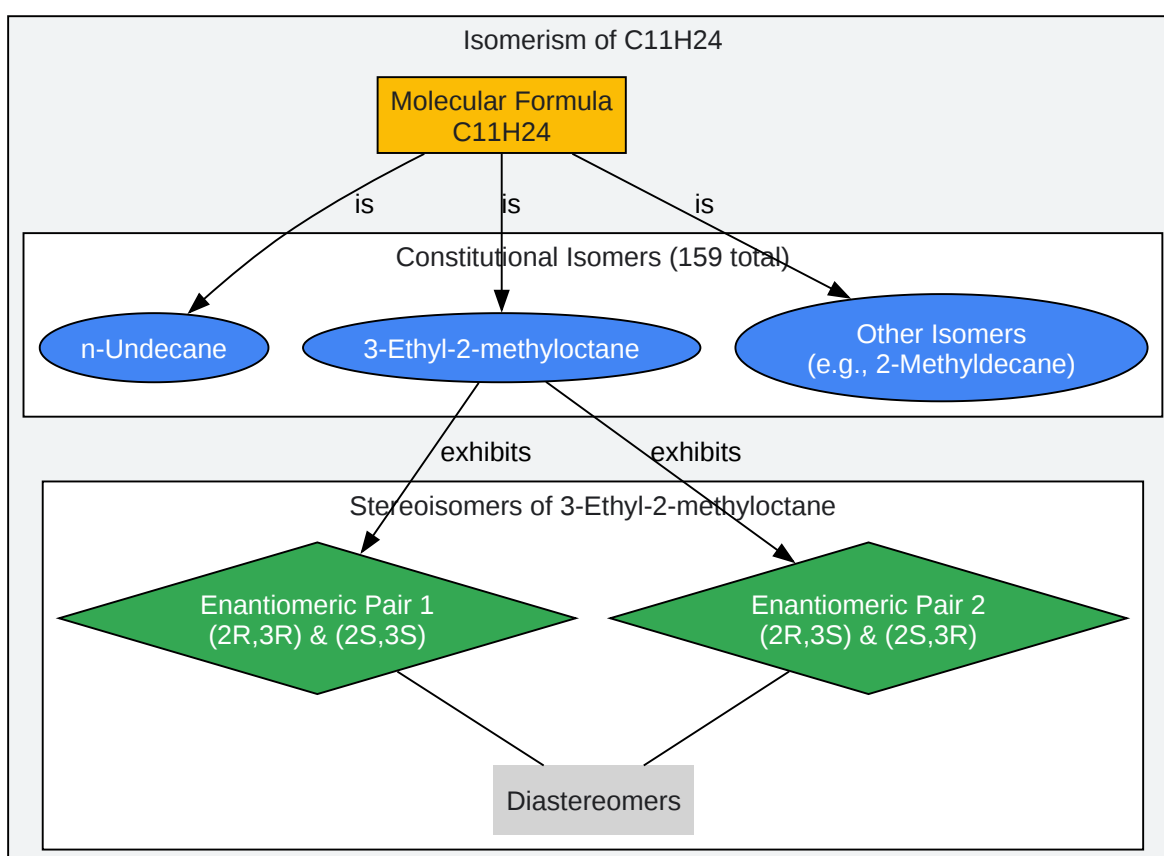
Source: PubChem CID 15174536[1]

## Types of Isomers

Isomers are molecules that share the same molecular formula but have different arrangements of atoms.[6] For **3-ethyl-2-methyloctane** (C<sub>11</sub>H<sub>24</sub>), two main types of isomerism are relevant: constitutional isomerism and stereoisomerism.

- Constitutional Isomers: Also known as structural isomers, these compounds have the same molecular formula but differ in their atomic connectivity.[6] **3-Ethyl-2-methyloctane** is a constitutional isomer of n-undecane and 157 other branched alkanes.[2][7]
- Stereoisomers: These isomers have the same connectivity but differ in the spatial arrangement of their atoms. **3-Ethyl-2-methyloctane** possesses two chiral centers (at carbon atoms 2 and 3), where four different groups are attached. This gives rise to  $2^2 = 4$  possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).
  - (2R,3R) and (2S,3S) are a pair of enantiomers.
  - (2R,3S) and (2S,3R) are another pair of enantiomers.
  - The relationship between a member of the first pair and a member of the second pair (e.g., (2R,3R) and (2R,3S)) is diastereomeric.[6]

The following diagram illustrates the isomeric relationships for  $C_{11}H_{24}$ .



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Logical relationships among isomers of  $C_{11}H_{24}$ .

## Physicochemical Properties of Undecane Isomers

The physical properties of alkane isomers are heavily influenced by the degree of branching. Increased branching generally lowers the boiling point due to a reduction in surface area and

weaker intermolecular van der Waals forces.[2] However, more compact and symmetrical molecules may have higher melting points.

Isomer Name	CAS Number	Molecular Formula	Boiling Point (°C)	Melting Point (°C)	Density (g/cm³)
n-Undecane	1120-21-4	C <sub>11</sub> H <sub>24</sub>	196	-26	0.740
3-Ethyl-2-methyloctane	62016-16-4	C <sub>11</sub> H <sub>24</sub>	184.5 (Predicted)	-	0.754[5]
2-Methyldecane	6975-98-0	C <sub>11</sub> H <sub>24</sub>	189.3	-	0.737
3-Methyldecane	13151-34-3	C <sub>11</sub> H <sub>24</sub>	188.1 - 189.1	-92.9	0.742
4-Methyldecane	2847-72-5	C <sub>11</sub> H <sub>24</sub>	188.7	-	0.741
2,3-Dimethylnonane	2884-06-2	C <sub>11</sub> H <sub>24</sub>	186	-57.1 (est.)	0.7438

Data sourced from multiple references.[2]

[3][5] Boiling point for 3-Ethyl-2-methyloctane is a predicted value as experimental data is not readily available.

## Experimental Protocols

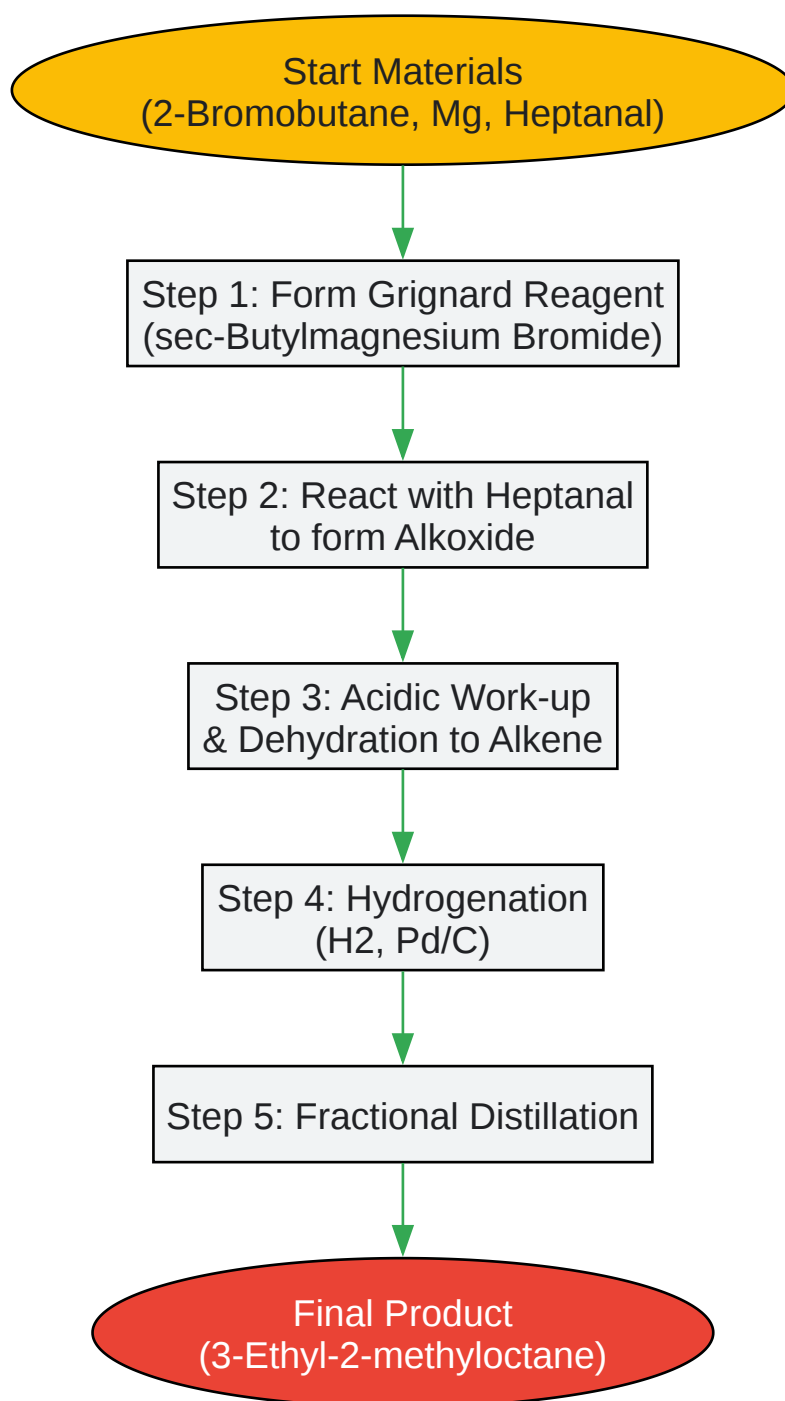
### Synthesis of Branched Alkanes

A common strategy for synthesizing specific branched alkanes involves the creation of a precursor alcohol via a Grignard reaction, followed by dehydration to an alkene and subsequent hydrogenation. The following protocol is adapted for the synthesis of **3-ethyl-2-methyloctane**.<sup>[8]</sup>

Protocol: Synthesis of **3-Ethyl-2-methyloctane** via Grignard Reaction

- Step 1: Formation of Grignard Reagent (sec-Butylmagnesium Bromide)
  - In a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings (1.2 eq).
  - Add anhydrous diethyl ether and a crystal of iodine.
  - Slowly add a solution of 2-bromobutane (1.0 eq) in anhydrous diethyl ether to the stirred suspension. The reaction is initiated by gentle heating. Maintain a gentle reflux until the magnesium is consumed.
- Step 2: Reaction with Aldehyde (Heptanal)
  - Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
  - Add a solution of heptanal (1.0 eq) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.
  - After addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
- Step 3: Work-up and Dehydration
  - Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
  - Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

- Remove the solvent under reduced pressure to obtain the crude alcohol (3-ethyl-2-octanol).
- Add a strong acid catalyst (e.g., p-toluenesulfonic acid) and heat to effect dehydration, yielding a mixture of alkene isomers (primarily 3-ethyl-2-octene).
- Step 4: Hydrogenation
  - Dissolve the alkene mixture in a suitable solvent (e.g., ethanol or ethyl acetate).
  - Add a catalyst, such as 10% Palladium on carbon (Pd/C).
  - Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously until hydrogen uptake ceases.
- Step 5: Purification
  - Filter the reaction mixture through Celite to remove the catalyst.
  - Remove the solvent via rotary evaporation.
  - Purify the resulting crude **3-ethyl-2-methyloctane** by fractional distillation.



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Workflow for the synthesis of **3-ethyl-2-methyloctane**.

## Isomer Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

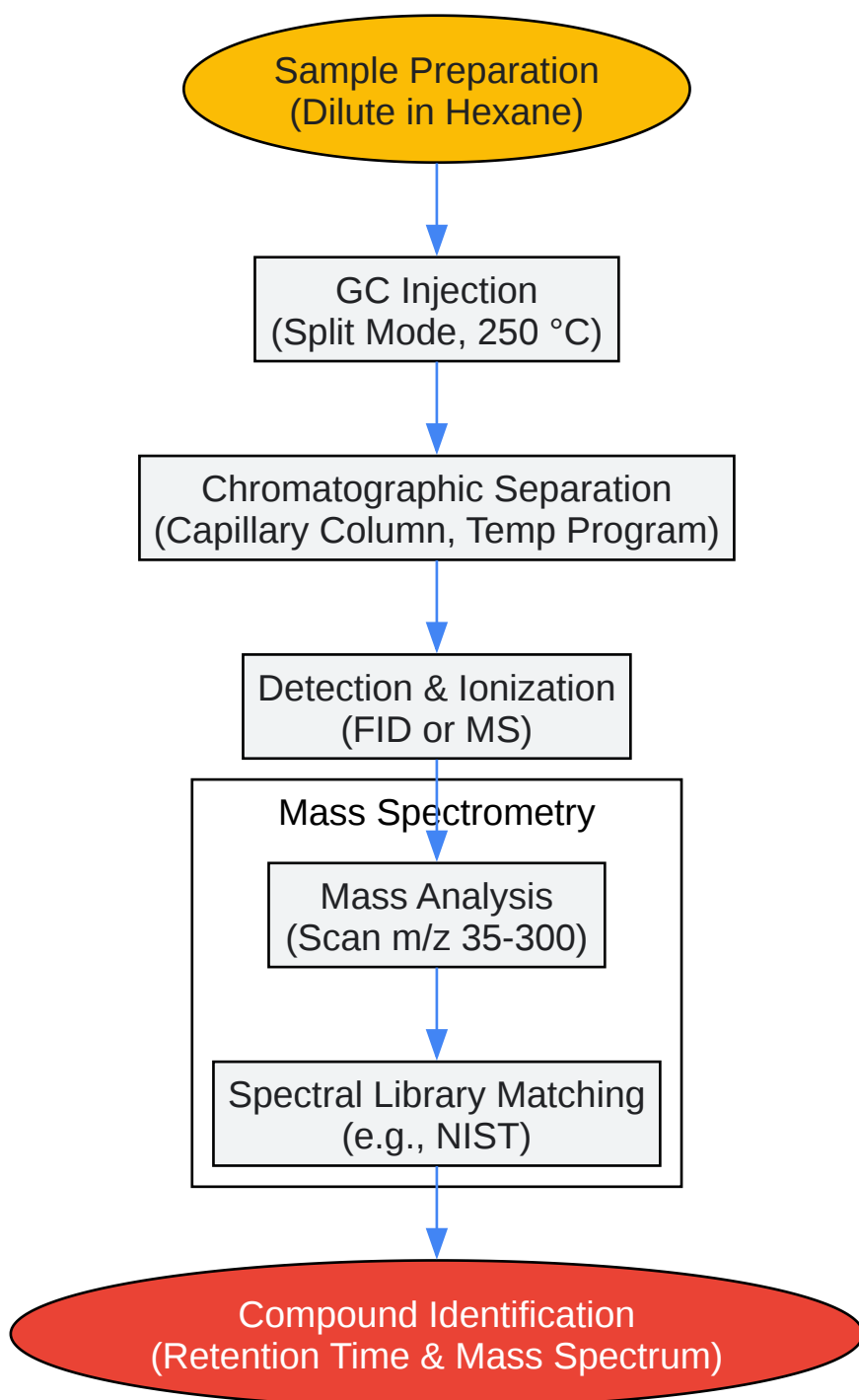
Gas chromatography is a powerful technique for separating volatile compounds like alkane isomers, which often have very similar physicochemical properties.<sup>[9]</sup> Coupling GC with mass spectrometry (MS) allows for their definitive identification.

#### Protocol: GC-MS Analysis of C<sub>11</sub>H<sub>24</sub> Isomers

- Instrumentation:
  - Gas Chromatograph equipped with a capillary column and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
  - Column: A non-polar capillary column (e.g., DB-1, HP-5ms, 30 m x 0.25 mm ID, 0.25 μm film thickness) is typically used for hydrocarbon analysis.
  - Carrier Gas: Helium or Hydrogen, with a constant flow rate (e.g., 1.0 mL/min).
- Sample Preparation:
  - Prepare a dilute solution of the hydrocarbon mixture (e.g., 100 ppm) in a volatile solvent like pentane or hexane.
  - If using an internal standard for quantification, add it to the sample at a known concentration. n-Undecane can be used as an internal standard when analyzing its branched isomers.<sup>[3][4]</sup>
- GC Method:
  - Injector Temperature: 250 °C.
  - Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.
  - Oven Temperature Program:
    - Initial temperature: 40 °C, hold for 2 minutes.
    - Ramp: Increase temperature at a rate of 5 °C/min to 200 °C.
    - Hold: Maintain 200 °C for 5 minutes.



- Detector Temperature (FID or MS Transfer Line): 280 °C.
- MS Method (if applicable):
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 35 to 300.
  - Source Temperature: 230 °C.
- Data Analysis:
  - Separation: Isomers will be separated based on their boiling points and interaction with the stationary phase. Generally, more branched isomers elute earlier than less branched or straight-chain isomers.
  - Identification: Identify compounds by comparing their retention times to those of known standards. Confirm identity by matching the obtained mass spectra with library spectra (e.g., NIST/Wiley). The molecular ion peak (M<sup>+</sup>) for C<sub>11</sub>H<sub>24</sub> will be at m/z 156, with characteristic fragmentation patterns for different isomers.



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Experimental workflow for GC-MS analysis of isomers.

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